molecular formula C17H18ClFN2O4 B2619240 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-39-8

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2619240
CAS No.: 2034367-39-8
M. Wt: 368.79
InChI Key: HWQICWFGHVENQH-UHFFFAOYSA-N
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Description

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a morpholine ring, a piperidine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the chlorofluorophenyl group through an acylation reaction. The morpholine ring is then incorporated through a cyclization reaction. The final product is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the synthesis include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloroacetyl)morpholine: Shares the morpholine ring and chlorinated group.

    N-(Chloroacetyl)morpholine: Similar structure with a chlorinated acyl group.

    4-Anilinopiperidine: Contains a piperidine ring and aniline group.

Uniqueness

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the combination of its structural features, including the morpholine and piperidine rings, as well as the chlorofluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)8-15(22)20-6-4-11(5-7-20)21-16(23)9-25-10-17(21)24/h1-3,11H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQICWFGHVENQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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